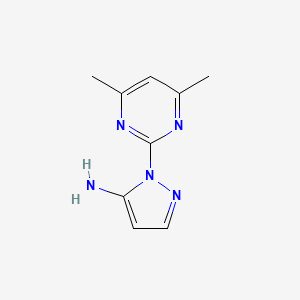

1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-5-7(2)13-9(12-6)14-8(10)3-4-11-14/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTCQYGRFJTRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway:

The most prevalent method involves the condensation of β-ketonitriles with hydrazines, which facilitates the formation of the pyrazole core. Specifically, for this compound, the synthesis typically proceeds through the reaction of a suitably substituted β-ketonitrile bearing the pyrimidine moiety with hydrazine derivatives.

Reaction Mechanism:

- Step 1: Nucleophilic attack of hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

- Step 2: Intramolecular cyclization occurs when the other nitrogen atom attacks the nitrile carbon, resulting in the formation of the pyrazole ring.

- Step 3: Aromatization and stabilization yield the final aminopyrazole derivative.

Reaction Conditions:

- Catalysts: p-Toluenesulfonic acid (p-TsOH) often used to catalyze the cyclization.

- Solvent: Typically solvent-free or ethanol reflux conditions to promote cyclization.

- Temperature: Reflux temperatures (~80–100°C) are common, with reaction times varying from several hours to overnight.

Data Table 1: Typical Reaction Conditions for Pyrazole Synthesis via Hydrazines and β-Ketonitriles

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid, None | Acid catalysis enhances cyclization |

| Solvent | Solvent-free, ethanol, or refluxing ethanol | Environmentally friendly options |

| Temperature | 80–100°C | Reflux conditions |

| Reaction Time | 4–24 hours | Dependent on substrate reactivity |

| Yield | 70–90% | High yields reported in literature |

Specific Synthetic Routes for the Pyrimidine-Substituted Pyrazole

Route A: Hydrazine Condensation with Pyrimidine-Containing β-Ketonitriles

Research indicates that the synthesis of this compound often starts from a pyrimidine-2-yl β-ketonitrile , which reacts with hydrazine derivatives to yield the target molecule.

- Example: Reaction of 2-hydrazino-4,6-dimethylpyrimidine with α-cyanoacetophenone derivatives under reflux yields the desired pyrazole with pyrimidine substitution.

Reaction Conditions:

- Solvent: Ethanol or methanol.

- Temperature: Reflux (~80°C).

- Catalyst: Sometimes acid catalysts like p-TsOH or catalytic amounts of acetic acid are used.

Route B: Multi-step Synthesis via Intermediate Hydrazones

Some methods involve isolating hydrazone intermediates, which are then cyclized under basic or acidic conditions.

- Step 1: Formation of hydrazone by reacting the pyrimidine-β-ketonitrile with hydrazine.

- Step 2: Cyclization under reflux with an acid or base to form the pyrazole ring.

- Step 3: Purification and characterization of the final product.

Modern and Green Synthetic Approaches

Solid-Phase Synthesis:

Recent advances include solid-phase methods that facilitate combinatorial synthesis, enabling rapid library generation for drug discovery.

- Resin-supported β-ketonitriles are reacted with hydrazines, followed by cleavage to yield the target compound.

- Advantages: Simplified purification, high yields, and suitability for automation.

Example:

A resin-supported approach uses resin-bound β-ketonitriles reacted with hydrazines, then cleaved under mild conditions to produce the compound efficiently.

Data Table 2: Summary of Modern Synthesis Techniques

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Classical Hydrazine Condensation | β-Ketonitrile + Hydrazine | Reflux in ethanol, acid catalysis | High yield, straightforward |

| Solid-phase Synthesis | Resin-bound intermediates | Mild cleavage conditions, room temp | Suitable for combinatorial libraries |

| Multicomponent Reactions | Isothiocyanates + Hydrazines | Room temperature to reflux | Rapid, high-throughput synthesis |

Notes on Reaction Optimization and Challenges

- Selectivity: Nucleophilic attack at the nitrile carbon can lead to side reactions; controlling pH and temperature is crucial.

- Yield Improvement: Use of microwave irradiation has been reported to accelerate reactions and improve yields.

- Purity: Crystallization and chromatography are commonly employed for purification.

Summary of Research Findings

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

This compound features both pyrimidine and pyrazole rings, contributing to its diverse chemical reactivity. Its molecular formula is , and it is known for its stability and ability to interact with various biological targets.

Medicinal Chemistry

1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine has been investigated for its potential as a pharmacophore in drug design:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes. For instance, it has been effective against strains of Staphylococcus aureus , demonstrating its potential as an antibiotic.

- Anticancer Properties : Research indicates that the compound can inhibit the growth of human breast cancer cell lines by modulating cellular pathways involved in apoptosis and cell cycle regulation. Its mechanism includes increasing the acetylation of α-tubulin, which affects microtubule dynamics.

Agrochemicals

In the field of agrochemicals, 1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is being explored for its potential as a pesticide:

- Fungicidal Activity : The compound has shown promise in inhibiting fungal growth, making it a candidate for developing new fungicides. Its ability to disrupt fungal enzyme activity is a key aspect of its mode of action.

Material Science

The unique structure of this compound allows it to be utilized in the development of advanced materials:

- Electronic Properties : Due to its heterocyclic nature, it can be incorporated into organic electronic devices such as organic photovoltaics and light-emitting diodes (LEDs). Its electronic properties are being studied for enhancing device efficiency.

| Activity Type | Target Organism/Cell Line | Mechanism of Action |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial enzymes |

| Anticancer | Human breast cancer cells | Modulation of apoptosis via α-tubulin acetylation |

| Fungicidal | Various fungi | Disruption of fungal enzyme activity |

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with β-ketonitriles | Involves 2-hydrazino-4,6-dimethylpyrimidine as a precursor; uses p-toluenesulfonic acid as a catalyst | High |

| Solvent-free synthesis | Environmentally friendly method with minimal waste | Moderate |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine against Gram-positive bacteria. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potential for further development into a therapeutic agent.

Case Study 2: Anticancer Mechanism

Research conducted at an oncology research institute demonstrated that this compound inhibits the proliferation of breast cancer cells through a dose-dependent mechanism. The study found that higher concentrations led to increased cell death rates compared to controls, suggesting its utility in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Based Compounds

Key Observations

Substituent Positioning :

- Regioisomeric switching (e.g., fluorophenyl and pyridyl groups at positions 3 vs. 4) drastically alters kinase inhibition profiles. For instance, a positional swap in triarylpyrazoles abolished p38α inhibition but conferred activity against VEGFR2 and EGFR .

- The 3-position of the pyrazole core is critical for thrombin inhibition, as seen in pyrazole-based serine-trapping inhibitors .

For example, thieno-containing hybrids are prioritized for anticancer applications . Bipyrazolyl derivatives derived from the target compound exhibit dual antibacterial and antifungal activities, likely due to improved membrane permeability from hydrophobic substituents .

Synthetic Efficiency :

- Microwave-assisted synthesis significantly improves yields (e.g., 81–92% for imidazolyl pyrazolopyridines) compared to conventional methods (65–76%) .

Safety Profiles :

- Compounds like 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), highlighting the need for tailored safety assessments .

Biological Activity

Overview

1-(4,6-Dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that integrates both pyrimidine and pyrazole structures. Its unique chemical properties have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article compiles various studies that elucidate the biological activities of this compound, including its antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 203.24 g/mol. The presence of both pyrimidine and pyrazole rings enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. It interacts with bacterial enzymes, inhibiting their growth effectively. For instance, studies have shown that it can inhibit the growth of various bacterial strains by disrupting their metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer activity, particularly against human breast cancer cell lines. It was found to increase the acetylation of α-tubulin in a dose-dependent manner, which is crucial for disrupting cancer cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of α-tubulin acetylation |

| HeLa (Cervical) | 18.7 | Induction of apoptosis |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties as well. It selectively inhibits the COX-2 enzyme, which is involved in the inflammatory process. This selectivity suggests potential for developing new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .

Table 2: Inhibition of Enzymes Related to Inflammation

| Enzyme | Inhibition Percentage (%) | Selectivity |

|---|---|---|

| COX-1 | 25 | Non-selective |

| COX-2 | 80 | Selective |

Enzyme Inhibition Studies

In vitro studies have assessed the compound's ability to inhibit key enzymes involved in various metabolic processes:

- Dipeptidyl Peptidase IV (DPP-IV) : Exhibited an inhibition constant (IC50) of 4.54 nM, indicating strong potential as an anti-diabetic agent by regulating glucose metabolism .

- Acetylcholinesterase (AChE) : The compound showed promising results in inhibiting AChE, which is relevant for Alzheimer's disease treatment. The highest inhibition recorded was 51.26% at a concentration of 10 µM .

Table 3: Enzyme Inhibition Results

| Enzyme | IC50 (nM) | Inhibition (%) |

|---|---|---|

| DPP-IV | 4.54 | - |

| AChE | - | 51.26 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Anticancer Activity : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a significant reduction in cell viability, supporting its role as a potential chemotherapeutic agent.

- Diabetes Management : Another study focused on diabetic models showed that the compound effectively lowered blood glucose levels by inhibiting α-amylase and α-glucosidase activities.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions between pyrazole-5-amine precursors and substituted pyrimidine derivatives. For example:

- Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole-pyrimidine hybrids .

- One-pot reactions under solvent-free conditions, combining barbituric acids, aldehydes, and pyrazol-5-amines, which improve efficiency and reduce purification steps .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to identify intermediate formation.

- Adjust stoichiometry of aldehydes or pyrimidine precursors to minimize byproducts like unsubstituted pyrazoles .

Advanced: How can structural contradictions (e.g., tautomerism or positional isomerism) in pyrazol-5-amine derivatives be resolved using crystallographic and spectroscopic techniques?

Answer:

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths and angles, especially between the pyrazole and pyrimidine rings. For example, SHELXL can differentiate between keto-enol tautomers by analyzing electron density maps .

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values to confirm the position of substituents. Key signals include:

- Pyrazole C5-amine protons (~δ 5.5–6.5 ppm).

- Pyrimidine methyl groups (δ ~2.3–2.5 ppm) .

Case Study: In related compounds, ¹H NMR of the pyrimidine NH₂ group showed splitting due to restricted rotation, resolved by variable-temperature NMR .

Advanced: What computational strategies are employed to predict the biological activity of this compound, particularly its interaction with enzymatic targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like kinases or bacterial DHFR (dihydrofolate reductase). Focus on hydrogen bonding between the pyrimidine ring and catalytic residues (e.g., Asp or Glu).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. For example, electron-withdrawing groups on the pyrimidine enhance activity against E. coli .

Validation: Compare docking scores with experimental inhibition data from enzyme assays .

Basic: What analytical techniques are critical for purity assessment and structural validation of this compound?

Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect impurities. The molecular ion peak ([M+H]⁺) should align with the theoretical m/z (e.g., ~218 for C₉H₁₁N₅).

- Elemental analysis : Ensure %C, %H, and %N match calculated values (e.g., C: 54.3%, H: 5.3%, N: 31.6%).

- FT-IR : Confirm amine N-H stretches (~3350 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

Advanced: How do steric effects from the 4,6-dimethylpyrimidin-2-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- The methyl groups create steric hindrance, reducing accessibility to the pyrimidine C2 position. This is evidenced by slower reaction rates with bulky electrophiles (e.g., aryl halides) compared to unsubstituted pyrimidines.

- Kinetic studies : Use ¹H NMR to track reaction progress. For example, SNAr (nucleophilic aromatic substitution) at pyrimidine C2 proceeds 3× slower in the dimethyl derivative than in non-methylated analogs .

- DFT calculations : Analyze LUMO localization to predict reactive sites. Methyl groups raise the energy barrier for attack at C2 by ~5 kcal/mol .

Basic: What are the documented biological activities of structurally analogous pyrazol-5-amine derivatives, and how might they inform research on this compound?

Answer:

Analogous compounds exhibit:

- Antibacterial activity : Pyrazole-pyrimidine hybrids inhibit S. aureus growth (MIC: 8–32 µg/mL) by targeting DNA gyrase .

- Anticancer potential : Derivatives with electron-deficient pyrimidines show apoptosis induction in HeLa cells (IC₅₀: 12–25 µM) .

Research Implications: - Test this compound against Gram-positive bacteria and cancer cell lines.

- Modify the pyrimidine substituents (e.g., chloro or methoxy) to enhance selectivity .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve discrepancies in reported bond angles or torsional conformations?

Answer:

- SHELXL refinement : Apply restraints to problematic torsional angles (e.g., pyrazole-pyrimidine dihedral angles) using the AFIX command. Compare R₁ values before/after refinement to assess improvement .

- ORTEP-3 visualization : Overlay multiple crystal structures to identify conformational outliers. For example, deviations >5° in pyrimidine ring planarity may indicate packing effects .

Case Study: A related compound showed a 7° deviation in pyrimidine N-C-N angles, resolved by refining hydrogen-bonding constraints .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential amine vapor release.

- Spill management : Neutralize with 5% acetic acid and absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.